molecular formula C3H7I B14036953 1-Iodopropane-1,1,3,3,3-d5

1-Iodopropane-1,1,3,3,3-d5

Katalognummer: B14036953
Molekulargewicht: 175.02 g/mol
InChI-Schlüssel: PVWOIHVRPOBWPI-WNWXXORZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Iodopropane-1,1,3,3,3-d5 is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties, which include a higher molecular weight and different nuclear magnetic resonance (NMR) characteristics compared to its non-deuterated counterpart.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Iodopropane-1,1,3,3,3-d5 can be synthesized through the halogenation of deuterated propane. The process typically involves the reaction of deuterated propane with iodine in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through distillation and other separation techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

1-Iodopropane-1,1,3,3,3-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Iodopropane-1,1,3,3,3-d5 is widely used in scientific research due to its unique properties:

Wirkmechanismus

The mechanism of action of 1-Iodopropane-1,1,3,3,3-d5 depends on the specific application. In NMR spectroscopy, its deuterium atoms provide distinct signals that help in the analysis of molecular structures. In metabolic studies, it acts as a tracer, allowing researchers to follow the pathways of deuterated compounds in biological systems. In drug development, the presence of deuterium can alter the metabolic stability and pharmacokinetics of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its deuterium atoms, which provide distinct NMR signals and different chemical properties compared to its non-deuterated counterpart. This makes it particularly valuable in scientific research and industrial applications .

Eigenschaften

Molekularformel

C3H7I

Molekulargewicht

175.02 g/mol

IUPAC-Name

1,1,1,3,3-pentadeuterio-3-iodopropane

InChI

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i1D3,3D2

InChI-Schlüssel

PVWOIHVRPOBWPI-WNWXXORZSA-N

Isomerische SMILES

[2H]C([2H])([2H])CC([2H])([2H])I

Kanonische SMILES

CCCI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.